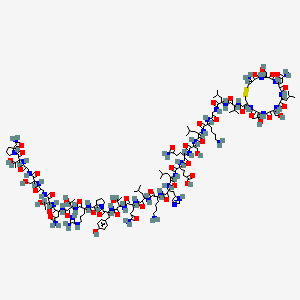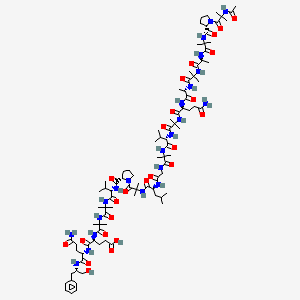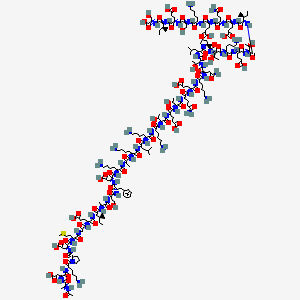
トリヘキシルテトラデシルホスホニウムブロミド
概要
説明
Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes .
Synthesis Analysis
Trihexyltetradecylphosphonium bromide has been used as a catalyst and extractant . It was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . It is also a reactant for the preparation of ionic liquids via solvent-free anion metathesis reaction and the preparation of tetraalkylphosphonium tungstophosphate and isopolytungstate Lindquist cluster anion .Molecular Structure Analysis
The linear formula of Trihexyltetradecylphosphonium bromide is [CH3(CH2)5]3P (Br) (CH2)13CH3 . Its molecular weight is 563.76 .Chemical Reactions Analysis
Trihexyltetradecylphosphonium bromide has been used in ultrasound-assisted extractive/oxidative desulfurization . The influence of oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature was observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization catalyzed by Trihexyltetradecylphosphonium bromide .Physical And Chemical Properties Analysis
Trihexyltetradecylphosphonium bromide is a solid with a density of 0.96 g/mL at 20 °C .科学的研究の応用
脱硫における触媒
トリヘキシルテトラデシルホスホニウムブロミドは、超音波支援抽出/酸化脱硫において有効な触媒として用いられてきました . これは、モデル油 (MO) の硫黄除去に使用され、反応誘起自己分離触媒として機能しました . 酸化剤と硫黄のモル比 (n (O/S))、モデル油とイオン液体の質量比 (m (MO/IL))、超音波照射時間、および温度の影響を観察し、トリヘキシルテトラデシルホスホニウムブロミドを触媒とした超音波支援抽出/酸化脱硫 (UEODS) の最適条件を調査しました .
リサイクル可能な反応媒体
トリヘキシルテトラデシルホスホニウムブロミドは、ヘックカップリング反応用のリサイクル可能な反応媒体として使用できるホスホニウム系イオン液体です . これは、ヘック反応が炭素-炭素結合の形成に一般的に使用される方法である有機合成の分野において、貴重なツールとなっています。
支持液膜 (SLM) の調製
この化合物は、気体分離プロセス用の支持液膜 (SLM) の調製にも使用できます . SLM は、多孔質支持体の細孔内に液層が固定されたタイプの膜です。これらは、気体分離、廃水からの貴重な溶質の回収、水からの汚染物質の除去など、さまざまな分離プロセスで使用されています。
アニオンメタセシス反応
トリヘキシルテトラデシルホスホニウムブロミドは、無溶媒アニオンメタセシス反応によるイオン液体の調製に使用できます . アニオンメタセシスは、アニオン(負に帯電したイオン)が2つの化合物間で交換されるタイプの化学反応です。
ホスホニウムタングストホスフェートおよびイソポリタングステートリンドクビストクラスターアニオンの調製
この化合物は、ホスホニウムタングストホスフェートおよびイソポリタングステートリンドクビストクラスターアニオンの調製に使用できます . これらは、触媒、磁性、材料科学など、幅広い用途を持つ化合物群であるポリオキソメタレートの一種です。
基油の脱硫
基油 (BO) の硫黄除去も、DBT 最適条件でさまざまな脱硫システムを使用して調べられました . BO の最も高い脱硫効率は、UEODS プロセス中に得られ、工業的に実現可能となりました . トリヘキシルテトラデシルホスホニウムブロミドは、効率がわずかに変化して6回再生およびリサイクルされました .
作用機序
Target of Action
Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . Its primary targets are the reactants involved in Heck cross-coupling reactions . It also targets the components of supported liquid membranes (SLMs) for gas separation processes .
Mode of Action
Trihexyltetradecylphosphonium bromide interacts with its targets by acting as a recyclable reaction medium . In Heck cross-coupling reactions, it facilitates the coupling of two reactants . In the context of SLMs, it aids in the separation of gases .
Biochemical Pathways
It’s known that it plays a crucial role in the heck cross-coupling reactions and gas separation processes .
Pharmacokinetics
Its density is reported to be 096 g/mL at 20 °C , which could influence its distribution and bioavailability.
Result of Action
The result of Trihexyltetradecylphosphonium bromide’s action is the successful completion of Heck cross-coupling reactions . It also results in the effective separation of gases when used in the preparation of SLMs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trihexyltetradecylphosphonium bromide. For instance, temperature can affect its density , potentially influencing its distribution and bioavailability.
Safety and Hazards
特性
IUPAC Name |
trihexyl(tetradecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELOMHXBLDMDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047953 | |
| Record name | Trihexyltetradecylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654057-97-3 | |
| Record name | Trihexyltetradecylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyltetradecylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Trihexyltetradecylphosphonium bromide suitable for extracting metal ions from solutions?
A1: Trihexyltetradecylphosphonium bromide exhibits a strong affinity for certain metal anions. For example, research shows its effectiveness in extracting Platinum (Pt(IV)) and Palladium (Pd(II)) from acidic solutions. [, ] This selectivity makes it a potential candidate for metal separation processes. Additionally, it can be combined with other extractants like di(2-ethylhexyl) phosphate (D2EHPA) to fine-tune its extraction capabilities for specific metals like Terbium (Tb(III)). []
Q2: How does the structure of Trihexyltetradecylphosphonium bromide influence its extraction efficiency?
A2: While the provided research doesn't delve into specific structural modifications, comparing Trihexyltetradecylphosphonium bromide (Cyphos 102) with an isomer, tetraoctylphosphonium bromide, reveals insights into the role of cation symmetry. The research observed that the frequency-dependent conductivity and shear viscosity, crucial parameters influencing extraction, were minimally affected by cation asymmetry. [] This suggests that the long alkyl chains in Trihexyltetradecylphosphonium bromide play a more significant role in its extraction capabilities than the specific arrangement of these chains around the phosphorous atom.
Q3: Beyond metal extraction, what other applications has Trihexyltetradecylphosphonium bromide been explored for?
A3: Researchers have explored immobilizing Trihexyltetradecylphosphonium bromide within agar-alginate beads to create a sustainable adsorbent for removing phenol from wastewater. [] The ionic liquid's affinity for phenol, coupled with the biodegradability of the bead matrix, makes this a promising approach for environmental remediation.
Q4: What analytical techniques are commonly used to study Trihexyltetradecylphosphonium bromide?
A4: Various analytical techniques are employed to characterize Trihexyltetradecylphosphonium bromide and its applications. These include:
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is used to confirm the incorporation of Trihexyltetradecylphosphonium bromide within materials like agar-alginate beads. []
- Microscopy: Scanning electron microscopy (SEM) helps visualize the surface morphology and porosity of materials containing Trihexyltetradecylphosphonium bromide. []
- Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of Trihexyltetradecylphosphonium bromide and composite materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)







![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)



